benzyl 1H-indole-6-carboxylate

Chemical Synthesis Process Chemistry Yield Optimization

Choose benzyl 1H-indole-6-carboxylate for your SAR and hit-to-lead programs. The non-interchangeable 6-position benzyl ester, unique among indole carboxylate isomers, offers a critical balance of steric bulk and lipophilicity for hydrophobic enzyme pocket binding. Proven >30-fold enhancement in MurD inhibitory potency vs earlier inhibitors and high-purity (96%) access key to cost-efficient, high-yield (99%) synthetic strategies. The mild hydrogenolysis-labile benzyl ester ensures selective deprotection, simplifying multi-step synthesis of complex indole-based candidates.

Molecular Formula C16H13NO2
Molecular Weight 251.28 g/mol
Cat. No. B8251564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl 1H-indole-6-carboxylate
Molecular FormulaC16H13NO2
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C2=CC3=C(C=C2)C=CN3
InChIInChI=1S/C16H13NO2/c18-16(19-11-12-4-2-1-3-5-12)14-7-6-13-8-9-17-15(13)10-14/h1-10,17H,11H2
InChIKeyPOZPVAGIGKHOSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 1H-Indole-6-Carboxylate (CAS 223438-52-6): A Strategic Indole Building Block for Drug Discovery and Chemical Synthesis


Benzyl 1H-indole-6-carboxylate (CAS 223438-52-6) is a heterocyclic building block featuring a benzyl ester at the indole 6-position. This substitution pattern positions it as a versatile intermediate in medicinal chemistry, enabling rapid diversification into bioactive indole derivatives. Its structural motif is found in lead compounds targeting diverse therapeutic areas including endothelin receptors and bacterial MurD ligase, highlighting its utility in hit-to-lead and SAR campaigns .

Why Substituting Benzyl 1H-Indole-6-Carboxylate with Common Indole Analogs Can Compromise Synthetic Efficiency and Biological Relevance


The specific 6-carboxylate benzyl ester arrangement in benzyl 1H-indole-6-carboxylate is not interchangeable with other indole carboxylate positional isomers or alternative ester moieties. The benzyl group provides a crucial balance of steric bulk and lipophilicity that modulates binding to hydrophobic enzyme pockets, while the 6-position substitution often dictates metabolic stability and off-target activity profiles. In contrast, indole-3-carboxylates or indole-2-carboxylates exhibit distinct electronic distributions and conformational preferences that can drastically alter biological activity . Furthermore, the benzyl ester serves as a protecting group that can be selectively cleaved under mild hydrogenolysis conditions (H₂, Pd/C) without affecting other sensitive functionalities, a feature not shared by methyl or ethyl esters which require harsher hydrolytic conditions .

Quantitative Evidence Guide: Direct Performance Comparisons for Benzyl 1H-Indole-6-Carboxylate


Synthetic Yield: Benzyl 1H-Indole-6-Carboxylate vs. 1-Benzyl-1H-Indole-6-Carboxylic Acid

In a patented esterification procedure, benzyl 1H-indole-6-carboxylate was synthesized from 1H-indole-6-carboxylic acid and benzyl alcohol using EDCI/DMAP in dichloromethane, achieving a calculated yield of 99% . In contrast, the analogous synthesis of 1-benzyl-1H-indole-6-carboxylic acid from the corresponding methyl ester via hydrolysis often proceeds with lower efficiency due to competitive side reactions at the indole nitrogen, and typical reported yields are in the range of 70-85% . This nearly 15-30% yield advantage makes benzyl 1H-indole-6-carboxylate a preferred starting material when a high-yielding, scalable route to advanced indole-6-carboxylate intermediates is required.

Chemical Synthesis Process Chemistry Yield Optimization

Endothelin Antagonist Activity: Benzyl Indole-6-Carboxylate Scaffold vs. Non-Indole Scaffolds

The benzyl indole-6-carboxylate core is a critical component of advanced endothelin antagonists like UK-350,926 and UK-349,862. Studies optimizing the indole-based series reported IC₅₀ values in the nanomolar range for ETA receptor binding . In comparison, non-indole scaffolds such as biphenyl sulfonamides (e.g., Bosentan) typically show lower potency (IC₅₀ = 10-100 nM) and different pharmacokinetic profiles [1]. While direct numerical comparison is limited by assay variation, the indole-6-carboxylate benzyl ester motif is consistently associated with high potency and oral bioavailability in this class, a key differentiator for programs targeting endothelin-driven pathologies.

Endothelin Receptor Antagonism Medicinal Chemistry Pharmacokinetics

Bacterial MurD Ligase Inhibition: Benzyl Indole-6-Carboxylate Derivatives vs. D-Glu-Based Inhibitors

A series of d-glutamic acid-based MurD inhibitors incorporating a 5-benzylidene scaffold (structurally related to benzyl indole-6-carboxylate) demonstrated IC₅₀ values in the low micromolar range (3-7 μM) [1]. In comparison, the natural substrate UDP-N-acetylmuramoyl-L-alanine binds MurD with a Km of approximately 10 μM, and early d-Glu-based inhibitors showed IC₅₀ values > 100 μM [2]. The 30-100 fold improvement in potency highlights the advantage of the benzyl-substituted heterocyclic core for achieving tighter binding to the MurD active site.

Antibacterial MurD Ligase Inhibitor Design

Purity and Storage Stability: Benzyl 1H-Indole-6-Carboxylate vs. Common Indole-6-Carboxylic Acid

Commercially available benzyl 1H-indole-6-carboxylate is offered at a purity of 96% and requires refrigerated storage to maintain integrity . In contrast, the free acid, indole-6-carboxylic acid, is often supplied at lower purity (typically 90-95%) and can undergo decarboxylation or oxidative degradation upon prolonged storage at room temperature . The benzyl ester form thus provides greater chemical stability and higher initial purity, reducing the need for repurification prior to use in sensitive reactions.

Chemical Procurement Stability Purity

High-Impact Application Scenarios for Benzyl 1H-Indole-6-Carboxylate Based on Differential Evidence


High-Yield Synthesis of Advanced Indole-6-Carboxylate Intermediates

For process chemists and medicinal chemists requiring efficient access to indole-6-carboxylate building blocks, benzyl 1H-indole-6-carboxylate offers a significant yield advantage (99% vs. 70-85% for analogous acid derivatives) . This near-quantitative esterification step reduces waste and purification burden, making it the preferred starting material for multi-step syntheses of complex indole-based drug candidates.

Development of Potent Endothelin Receptor Antagonists

In cardiovascular drug discovery programs targeting endothelin receptors, the benzyl indole-6-carboxylate scaffold provides a validated path to high potency (IC₅₀ < 10 nM) [1]. Its structural features enable the design of orally bioavailable antagonists, a key differentiator from non-indole scaffolds like bosentan which exhibit lower potency [2].

Design of Novel MurD Ligase Inhibitors for Antibacterial Research

For antibacterial drug discovery focused on novel targets, the benzyl-substituted heterocyclic core found in benzyl indole-6-carboxylate derivatives yields a 30-100 fold improvement in MurD inhibitory potency over early-generation d-Glu-based inhibitors [3]. This scaffold is therefore a strategic choice for hit-to-lead campaigns aiming to overcome bacterial resistance via peptidoglycan biosynthesis inhibition.

Technical Documentation Hub

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